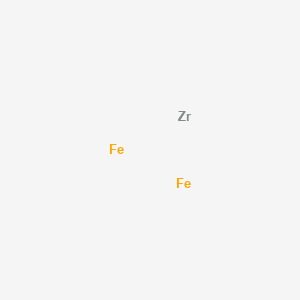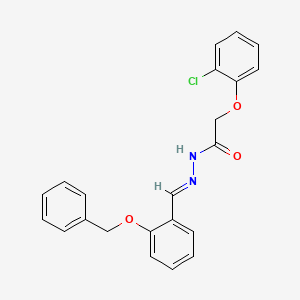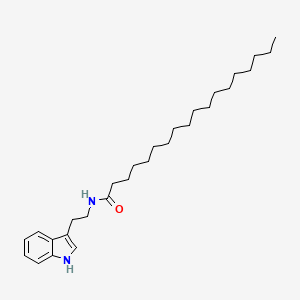
Sulfachloropyrazine-(phenyl-13C6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfachloropyrazine-(phenyl-13C6): It is primarily used as an analytical standard in veterinary drug testing to determine the active ingredients in processed food of animal origin . This compound is part of the VETRANAL product line, known for its high purity and reliability in analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfachloropyrazine-(phenyl-13C6) involves the incorporation of carbon-13 isotopes into the phenyl ring of sulfachloropyrazine. The general synthetic route includes:
Nitration: The phenyl ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Sulfonation: The amine groups are then sulfonated to form sulfonamides.
Chlorination: The pyrazine ring is chlorinated to introduce the chlorine atom.
These steps are carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes at specific positions .
Industrial Production Methods
Industrial production of Sulfachloropyrazine-(phenyl-13C6) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of the starting material are nitrated and reduced using industrial-grade reagents.
Purification: The intermediate products are purified using techniques such as recrystallization and chromatography.
Isotope Labeling: Carbon-13 isotopes are introduced during the synthesis to ensure uniform labeling.
Quality Control: The final product undergoes rigorous quality control to meet analytical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfachloropyrazine-(phenyl-13C6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Sulfachloropyrazine-(phenyl-13C6) has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of sulfonamides in complex matrices.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of sulfonamide drugs.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mécanisme D'action
The mechanism of action of Sulfachloropyrazine-(phenyl-13C6) involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfachloropyridazine: Another sulfonamide with a similar structure but different substitution on the pyrazine ring.
Sulfamethoxazole: A widely used sulfonamide antibiotic with a different heterocyclic ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
Sulfachloropyrazine-(phenyl-13C6) is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The carbon-13 labeling allows for precise quantification and tracking in various analytical techniques, providing an advantage over non-labeled compounds .
Propriétés
Formule moléculaire |
C10H9ClN4O2S |
|---|---|
Poids moléculaire |
290.68 g/mol |
Nom IUPAC |
4-amino-N-(6-chloropyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1+1,2+1,3+1,4+1,7+1,8+1 |
Clé InChI |
QKLPUVXBJHRFQZ-UQUYMPKGSA-N |
SMILES isomérique |
C1=C(N=C(C=N1)Cl)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)


![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)



![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)
